molecular formula C8H16N2 B1467876 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1443981-84-7

5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1467876
CAS No.: 1443981-84-7
M. Wt: 140.23 g/mol
InChI Key: UFTKWLHJIFCQPP-UHFFFAOYSA-N
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Description

“5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 1443981-84-7 . It has a molecular weight of 140.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine . The InChI code is 1S/C8H16N2/c1-10-5-3-8-7(6-10)2-4-9-8/h7-9H,2-6H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Design and Synthesis for Antagonistic Activities

A series of octahydro-1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their antagonistic activities against C-C chemokine receptor type 5 (CCR5), showcasing anti-HIV-1 activities. This highlights the potential of these compounds in antiviral research, especially for HIV treatment. The study further explored the structure-activity relationships through docking studies, providing insights into the molecular basis of their biological activities (Wang et al., 2017).

Structural and Spectral Characterization

Research involving spiro[pyrrolidine-2,3′-oxindoles], which share structural similarities with octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, emphasizes the importance of detailed structural and spectral characterization. Such studies are vital for the development of new compounds with potential applications in various fields including pharmaceuticals (Laihia et al., 2006).

Catalytic Methods in Synthetic Chemistry

A catalytic method introducing a methyl group onto pyridines, related to hydrogen borrowing and using methanol and formaldehyde, demonstrates the versatility of octahydro-1H-pyrrolo[3,2-c]pyridine derivatives in synthetic chemistry. This approach opens new avenues for the synthesis of complex molecules with potential applications in drug development and materials science (Grozavu et al., 2020).

Efficient Synthesis Techniques

The efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride demonstrates the capabilities of these compounds in facilitating streamlined synthetic routes. Such methodologies are crucial for the large-scale production of pharmaceuticals and other chemicals (Nechayev et al., 2013).

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-8-7(6-10)2-4-9-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKWLHJIFCQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248969
Record name 1H-Pyrrolo[3,2-c]pyridine, octahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-84-7
Record name 1H-Pyrrolo[3,2-c]pyridine, octahydro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine, octahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine
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Reactant of Route 6
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